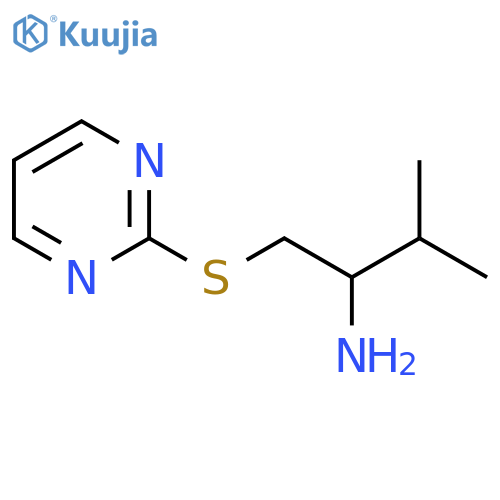Cas no 1507631-52-8 (3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine)

1507631-52-8 structure
商品名:3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
CAS番号:1507631-52-8
MF:C9H15N3S
メガワット:197.300500154495
MDL:MFCD23902727
CID:5170794
PubChem ID:80451550
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Butanamine, 3-methyl-1-(2-pyrimidinylthio)-
- 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
-
- MDL: MFCD23902727
- インチ: 1S/C9H15N3S/c1-7(2)8(10)6-13-9-11-4-3-5-12-9/h3-5,7-8H,6,10H2,1-2H3
- InChIKey: KKVSZPKACRZHFF-UHFFFAOYSA-N
- ほほえんだ: C(SC1=NC=CC=N1)C(N)C(C)C
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242782-0.05g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-242782-2.5g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
| Enamine | EN300-242782-0.5g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
| Enamine | EN300-242782-1.0g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
| Enamine | EN300-242782-5.0g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
| Enamine | EN300-242782-10.0g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
| Enamine | EN300-242782-10g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 10g |
$3315.0 | 2023-09-15 | ||
| Enamine | EN300-242782-5g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 5g |
$2235.0 | 2023-09-15 | ||
| Enamine | EN300-242782-0.25g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-242782-0.1g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.1g |
$678.0 | 2024-06-19 |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
1507631-52-8 (3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
